molecular formula C4H9Cl2N3S B8144032 (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl

(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl

Cat. No.: B8144032
M. Wt: 202.11 g/mol
InChI Key: FJEVTYCONOAIKK-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the methyl and methanamine groups.

    2-Amino-1,3,4-thiadiazole: Similar in structure but with an amino group instead of the methanamine group.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the methanamine group.

Uniqueness

(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanamine group enhances its solubility and potential for forming hydrogen bonds, which can be crucial for its biological activity .

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.2ClH/c1-3-6-7-4(2-5)8-3;;/h2,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEVTYCONOAIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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